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Compound of Interest

Compound Name: Foy 251

Cat. No.: B021791

The Transmembrane Protease, Serine 2 (TMPRSS2) has emerged as a critical host factor for
the entry of several respiratory viruses, including SARS-CoV-2, making it a prime target for
therapeutic intervention. Among the inhibitors of TMPRSS2, Foy 251 (also known as GBPA or
4-(4-guanidinobenzoyloxy)phenylacetic acid) has garnered significant attention. This guide
provides a comprehensive comparison of Foy 251's activity against TMPRSS2 with other
notable inhibitors, supported by experimental data and detailed protocols for researchers,
scientists, and drug development professionals.

Foy 251 is the active metabolite of Camostat mesylate, a serine protease inhibitor.[1][2][3]
Following oral administration, Camostat mesylate is rapidly converted to Foy 251, which is the
primary driver of TMPRSS2 inhibition in vivo.[1][3] Both molecules are part of a class of
synthetic serine protease inhibitors that also includes Nafamostat mesylate and Gabexate
mesylate.[2][4]

Comparative Efficacy of TMPRSS2 Inhibitors

The inhibitory activity of Foy 251 and its counterparts against TMPRSS2 has been quantified in
various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a
compound's potency. A lower IC50 value indicates a more potent inhibitor. The following table
summarizes the IC50 values for several key TMPRSS2 inhibitors.
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o IC50 against TMPRSS2
Inhibitor Notes
(nM)

The most potent among the
Nafamostat mesylate 0.27[2][5] compared inhibitors in this

assay.[2]

A pro-drug that is rapidly
Camostat mesylate 6.2[2][5]

metabolized to Foy 251.[2][3]

Foy 251 (GBPA)

33.3[2][5][6]

The active metabolite of

Camostat mesylate.[1][2]

Gabexate mesylate

130[2][5]

Another clinically used serine

protease inhibitor.

Debrisoquine

23,000 (23 pM)[7]

A non-covalent inhibitor

identified through screening.

MM3122

Not explicitly stated in nM, but
described as significantly more
potent than Camostat and

Nafamostat.[8]

A novel, potent

ketobenzothiazole inhibitor.[8]

It is noteworthy that while Foy 251 is less potent than its parent compound, Camostat

mesylate, and significantly less potent than Nafamostat in direct enzymatic assays, both Foy

251 and Camostat mesylate have demonstrated comparable efficiency in inhibiting SARS-CoV-

2 infection in cell culture models.[9] This may be due to the rapid conversion of Camostat to

Foy 251 in the presence of fetal calf serum in cell culture media.[9]

Mechanism of Action and Molecular Interactions

Foy 251 and other guanidinobenzoyl-containing drugs like Camostat and Nafamostat are

competitive inhibitors that act through covalent modification of the serine residue (Ser-441) in

the active site of TMPRSS2.[1][10] This process involves an initial reversible, non-covalent

binding to form a Michaelis complex, followed by the formation of a stable, long-lived covalent

bond that inactivates the enzyme.[1][11]
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The following diagram illustrates the metabolic relationship between Camostat mesylate and its
active form, Foy 251.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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